molecular formula C13H20BNO4S B1591746 N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide CAS No. 616880-14-9

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Cat. No.: B1591746
CAS No.: 616880-14-9
M. Wt: 297.2 g/mol
InChI Key: NPSPNWPZDXQYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C13H20BNO4S and its molecular weight is 297.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been synthesized using rhodium-catalyzed hydroboration and characterized through X-ray diffraction. Its molecular structure has been extensively studied, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Conformational Analysis and Physicochemical Properties

Research shows that similar compounds are synthesized through substitution reactions and analyzed using spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations have been used to study the molecular structures, revealing that DFT-optimized structures are consistent with X-ray crystal structures. This research also delves into molecular electrostatic potential and frontier molecular orbitals, contributing to the understanding of their physicochemical properties (Huang et al., 2021).

Application in Explosive Detection

A study has explored the use of organic thin-film fluorescence probes, specifically focusing on a compound with a boron ester functional group, for the detection of hydrogen peroxide vapor. This research highlights the fast deboronation velocity of the compound in the presence of H2O2 vapor, demonstrating its potential as a sensitive detector for peroxide-based explosives (Fu et al., 2016).

Analysis of Supramolecular Assembly

Investigations into the structure of derivatives of this compound, such as nimesulidetriazole derivatives, have been conducted using X-ray powder diffraction. This research examines the nature of intermolecular interactions and compares them with other polymorphs, providing insights into their supramolecular assembly and molecular geometries (Dey et al., 2015).

Crystallography and Vibrational Properties

Other studies have focused on synthesizing similar compounds and characterizing their structure through various spectroscopic techniques. Single crystals of these compounds have been measured by X-ray diffraction, and their molecular structures have been optimized and analyzed using DFT. This research contributes to understanding the conformation and vibrational properties of such compounds (Wu et al., 2021).

Mechanism of Action

Target of Action

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, also known as 4-METHANESULFONYLAMINOPHENYLBORONIC ACID, PINACOL ESTER, is primarily used as a reagent in cross-coupling reactions . Its primary targets are organic molecules where it introduces the 2-methanesulfonylaminophenylboronic acid moiety .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with an aryl halide in the presence of a palladium catalyst . The compound donates its boron atom to form a new carbon-carbon bond with the target molecule .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds in target molecules . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by various environmental factors. These include the presence of a suitable palladium catalyst and the correct stoichiometric amounts of the reagent and target molecule . Additionally, the reaction typically requires a controlled environment, such as an inert atmosphere and specific temperature conditions . The compound’s stability and efficacy can be affected by these factors .

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)15-20(5,16)17/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSPNWPZDXQYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584473
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616880-14-9
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methanesulfonamido)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (5.00 g, 22.8 mmol) in methylene chloride (100 mL) and 4-methylmorpholine (16 mL) at 0° C. was added methanesulfonyl chloride (2.1 mL, 28 mmol). The mixture was stirred at room temperature for 2 hr, and diluted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated to provide N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide as a white solid (6.32 g, 93% yield). MS m/z 298 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.